Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-
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Overview
Description
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features a fused ring system that includes a furo[2,3-b]pyridine moiety and a piperidine ring, with a phenylmethyl group attached to the piperidine nitrogen. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a furo[2,3-b]pyridine derivative, which undergoes a cyclization reaction with a piperidine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. These methods often involve stringent control of reaction parameters like temperature, pressure, and pH to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .
Scientific Research Applications
Chemistry
In chemistry, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of certain diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 6-bromo-: This compound features a bromine atom, which can alter its reactivity and biological activity.
2H-spiro[furo[2,3-b]pyridine-3,4’-piperidine] dihydrochloride: This compound includes a dihydrochloride group, affecting its solubility and stability.
Uniqueness
Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1'-benzylspiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-5-15(6-3-1)13-20-11-8-18(9-12-20)14-21-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDUUKCLOWKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC3=C2C=CC=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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